molecular formula C16H30N4O2 B7520371 1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione

1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione

Cat. No.: B7520371
M. Wt: 310.44 g/mol
InChI Key: MRLGTUJPFTUHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C16H30N4O2. It contains 52 atoms in total, including 30 hydrogen atoms, 16 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes two piperazine rings connected by a hexane chain with ketone groups at both ends.

Preparation Methods

The synthesis of 1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione typically involves the reaction of 1,6-dibromohexane with 4-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The piperazine rings can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets. The piperazine rings can interact with various enzymes and receptors, potentially inhibiting their activity. The ketone groups may also play a role in its biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione can be compared with other similar compounds, such as:

    1,6-Bis(piperazin-1-yl)hexane-1,6-dione: Lacks the methyl groups on the piperazine rings.

    1,6-Bis(4-ethylpiperazin-1-yl)hexane-1,6-dione: Contains ethyl groups instead of methyl groups on the piperazine rings.

The presence of methyl groups in this compound makes it unique, potentially affecting its reactivity and biological activity .

Properties

IUPAC Name

1,6-bis(4-methylpiperazin-1-yl)hexane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O2/c1-17-7-11-19(12-8-17)15(21)5-3-4-6-16(22)20-13-9-18(2)10-14-20/h3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLGTUJPFTUHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCCC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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